molecular formula C4H8S B8453708 Butanethial

Butanethial

Cat. No. B8453708
M. Wt: 88.17 g/mol
InChI Key: QYYAEQQRMTZUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515966

Procedure details

Into a 100 ml reaction flask equipped with spin bar, reflux condenser, heating mantle and hot plate with magnetic stirring apparatus is placed 5 ml cyclohexane, 0.2 grams para-toluenesulfonic acid and 3.5 grams (0.04 moles) of 2,3-butanediol. Over a period of 30 minutes, 4.1 grams (0.04 moles) of 3-methylthiopropionaldehyde is added to the reaction mass. The reaction mass is then heated to reflux and refluxed for a period of 7 hours during which water of reaction is removed.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
4.1 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6]CCC[CH2:2]1.C1(C)C=C[C:10]([S:13](O)(=O)=O)=CC=1.[CH3:18][CH:19]([OH:23])[CH:20]([OH:22])[CH3:21].CCCC=S>O>[CH3:21][CH:20]1[CH:19]([CH3:18])[O:23][CH:2]([CH2:1][CH2:6][S:13][CH3:10])[O:22]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCCCC1
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
3.5 g
Type
reactant
Smiles
CC(C(C)O)O
Step Four
Name
Quantity
4.1 g
Type
reactant
Smiles
CCCC=S
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with spin bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
is removed

Outcomes

Product
Details
Reaction Time
30 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.